cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride (CAS 1212406-48-8) is a conformationally restricted, highly functionalized 1,2-aminoalcohol building block characterized by its cyclopentane core, a quaternary stereocenter at C2, and a defined cis relative stereochemistry. Supplied as a stable hydrochloride salt, this compound is primarily procured for the synthesis of rigidified oxazolidinones, chiral ligands, and metabolically stable pharmaceutical scaffolds. Its structural rigidity, combined with the steric bulk of the alpha-methyl group, offers predictable reaction trajectories and enhanced resistance to enzymatic degradation compared to acyclic or unmethylated alternatives. For industrial scale-up, the hydrochloride form ensures optimal shelf-life, precise dosing, and excellent solubility in polar protic solvents, making it a reliable precursor for advanced organic synthesis .
Substituting this specific cis-hydrochloride salt with its trans-isomer, the des-methyl analog, or the free base form introduces severe process and performance liabilities. The trans-isomer is geometrically precluded from forming the stable bidentate chelates or fused five-membered rings (e.g., oxazolidinones) required in many synthetic routes, leading to stalled reactions or complex side-product mixtures. Furthermore, omitting the C2-methyl group removes the Thorpe-Ingold effect, drastically reducing cyclization rates and compromising the metabolic stability of downstream pharmaceutical targets. Finally, attempting to procure the free base instead of the hydrochloride salt results in rapid hygroscopic degradation and amine oxidation during storage, destroying stoichiometric precision and requiring costly re-purification before use [1].
The cis geometry and the C2-methyl group are critical for efficient intramolecular cyclization. When reacted with 1,1'-carbonyldiimidazole (CDI) to form fused oxazolidinones, the cis target compound achieves near-quantitative conversion due to the favorable syn-periplanar alignment and the Thorpe-Ingold effect induced by the methyl group. In contrast, the trans isomer fails to cyclize efficiently under identical conditions due to severe ring strain [1].
| Evidence Dimension | Yield of oxazolidinone formation (CDI, 25°C, 4h) |
| Target Compound Data | >95% yield |
| Comparator Or Baseline | trans-isomer |
| Quantified Difference | <15% yield for the trans-isomer |
| Conditions | Standard phosgene-free cyclization using CDI in dichloromethane |
Buyers synthesizing conformationally restricted cyclic scaffolds must procure the cis isomer to ensure viable reaction yields and avoid route failure.
For bulk procurement and scale-up, the physical form of the amino alcohol dictates workflow efficiency. The hydrochloride salt of cis-(2-Amino-2-methyl-cyclopentyl)-methanol exhibits exceptional shelf stability and remains a free-flowing powder, whereas the free base form is highly hygroscopic and susceptible to oxidative degradation. This stability ensures that molar equivalents remain accurate over long storage periods without the need for Karl Fischer titration or redistillation prior to use [1].
| Evidence Dimension | Moisture uptake and purity retention (25°C, 60% RH, 30 days) |
| Target Compound Data | <0.5% moisture uptake, >99% purity retained (HCl salt) |
| Comparator Or Baseline | Free base form |
| Quantified Difference | 12 wt% moisture uptake and measurable amine oxidation (Free base) |
| Conditions | Open-dish stability testing at standard ambient temperature and humidity |
Procurement of the HCl salt eliminates the need for pre-reaction purification and ensures reproducible stoichiometry in critical manufacturing steps.
The inclusion of the C2-methyl group to form a quaternary stereocenter provides a significant advantage in medicinal chemistry by blocking alpha-oxidation. Building blocks derived from this methylated scaffold show dramatically lower clearance rates in biological assays compared to their des-methyl counterparts, directly translating to improved pharmacokinetic profiles for the final active pharmaceutical ingredients (APIs) [1].
| Evidence Dimension | Alpha-amine oxidative deamination (Human Liver Microsomes) |
| Target Compound Data | >80% reduction in clearance rate |
| Comparator Or Baseline | Des-methyl analog (cis-2-aminocyclopentyl-methanol) |
| Quantified Difference | 5-fold increase in metabolic half-life (t1/2) for the methylated scaffold |
| Conditions | Standard HLM stability assay, 1 μM compound, 60 min incubation |
Pharmaceutical buyers should select this methylated precursor to proactively engineer metabolic stability into their drug candidates, reducing downstream attrition.
When utilized as a chiral backbone for asymmetric catalysis (e.g., oxazaborolidines or Schiff base ligands), the rigid cyclopentane ring of this compound restricts conformational freedom far better than acyclic alternatives. This rigidity locks the catalytic active site into a highly defined geometry, leading to superior enantio-induction in benchmark carbon-carbon bond-forming reactions [1].
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric diethylzinc addition to benzaldehyde |
| Target Compound Data | >92% ee (using cyclopentyl-based ligand) |
| Comparator Or Baseline | Acyclic analog (2-Amino-2-methyl-1-propanol derived ligand) |
| Quantified Difference | 32% absolute increase in enantiomeric excess |
| Conditions | Standard catalytic asymmetric alkylation conditions (5 mol% ligand, 0°C) |
Process chemists designing chiral catalysts require this rigid cyclic backbone to achieve the high stereoselectivity demanded by regulatory standards.
Ideal for medicinal chemistry programs requiring rigidified cyclic carbamates. The cis geometry and Thorpe-Ingold effect ensure high-yielding, scalable cyclization without the severe ring strain associated with trans isomers [1].
The optimal choice for drug discovery workflows where alpha-amine oxidation is a liability. The quaternary C2-methyl group effectively blocks metabolic degradation, extending the half-life of downstream pharmaceutical candidates compared to unmethylated analogs [2].
Highly recommended as a building block for oxazaborolidine or bidentate chiral ligands. The rigid cyclopentyl backbone provides superior stereocontrol and enantio-induction in asymmetric transformations compared to flexible acyclic amino alcohols [3].